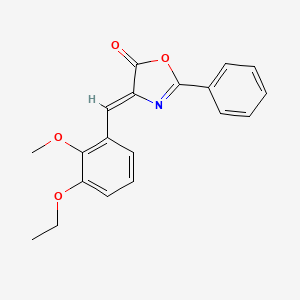![molecular formula C17H17ClN2O4 B5796959 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)
2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide, also known as C16, is a compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to decrease the expression of genes involved in cell proliferation and survival, and increase the expression of genes involved in apoptosis. In neurodegenerative diseases, this compound has been shown to decrease oxidative stress and inflammation, and protect neurons from cell death. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potential applications in various fields. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide research, including further studies on its mechanism of action, optimization of its synthesis method, and testing its potential applications in other fields such as antiviral activity and anti-inflammatory effects. Additionally, more studies are needed to determine the toxicity and safety of this compound for potential clinical applications.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has shown promising results in various scientific research applications. Its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity make it a compound of interest for further studies. However, its potential toxicity and the need for further studies on its mechanism of action highlight the importance of continued research in this field.
Synthesemethoden
2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide. The resulting compound is then reacted with 2-chloroacetyl chloride to obtain this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and can potentially be used as a treatment for Alzheimer's and Parkinson's diseases. Additionally, this compound has shown antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-8-7-11(9-15(14)24-2)10-16(21)19-20-17(22)12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTFEWQBRAYMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)

![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)


![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)

![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)